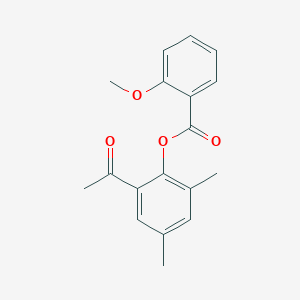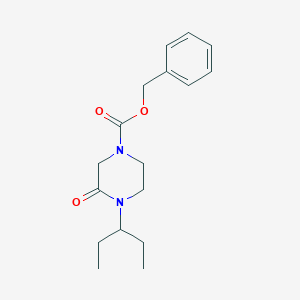![molecular formula C20H34O2Si B14129847 11-[4-(Trimethylsilyl)phenyl]undecanoic acid CAS No. 89201-91-2](/img/structure/B14129847.png)
11-[4-(Trimethylsilyl)phenyl]undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-[4-(Trimethylsilyl)phenyl]undecanoic acid is a chemical compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to an undecanoic acid chain
Métodos De Preparación
The synthesis of 11-[4-(Trimethylsilyl)phenyl]undecanoic acid typically involves the reaction of 4-(Trimethylsilyl)phenylmagnesium bromide with undecanoic acid chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
11-[4-(Trimethylsilyl)phenyl]undecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide.
Aplicaciones Científicas De Investigación
11-[4-(Trimethylsilyl)phenyl]undecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 11-[4-(Trimethylsilyl)phenyl]undecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to modulate fungal metabolism by affecting the expression of genes critical for virulence . This modulation leads to disruptions in cell wall and membrane assembly, lipid metabolism, and other vital processes in fungal cells.
Comparación Con Compuestos Similares
11-[4-(Trimethylsilyl)phenyl]undecanoic acid can be compared with other similar compounds such as:
Undecanoic acid: A saturated medium-chain fatty acid with known antifungal properties.
Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group, which are often used as protecting groups in organic synthesis due to their chemical inertness and large molecular volume.
The uniqueness of this compound lies in its combination of a trimethylsilyl group with an undecanoic acid chain, providing it with distinct chemical and biological properties.
Propiedades
Número CAS |
89201-91-2 |
|---|---|
Fórmula molecular |
C20H34O2Si |
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
11-(4-trimethylsilylphenyl)undecanoic acid |
InChI |
InChI=1S/C20H34O2Si/c1-23(2,3)19-16-14-18(15-17-19)12-10-8-6-4-5-7-9-11-13-20(21)22/h14-17H,4-13H2,1-3H3,(H,21,22) |
Clave InChI |
DAKGKZPMZJVPMT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)CCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


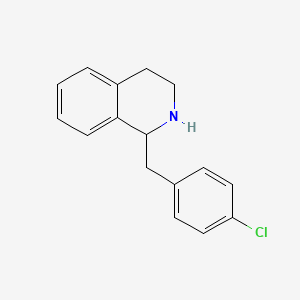

![N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide](/img/structure/B14129782.png)
![3-[(2-methoxyethyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14129785.png)
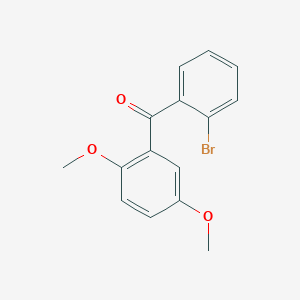
![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)
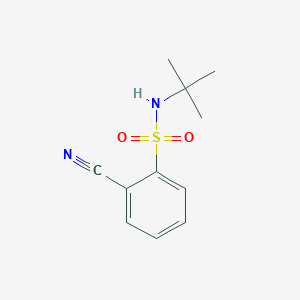
![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
